molecular formula C12H17N3O6 B110516 カルニチンオロテート CAS No. 160468-17-7

カルニチンオロテート

カタログ番号: B110516
CAS番号: 160468-17-7
分子量: 299.28 g/mol
InChIキー: VOTPLFCPIRIALF-SSDOTTSWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carnitine orotate is a dietary supplement that has been studied for its potential to improve cardiovascular health and enhance physical performance. Carnitine orotate is a combination of the amino acid l-carnitine and orotic acid. It is thought to be more bioavailable than other forms of l-carnitine, such as l-carnitine tartrate and l-carnitine fumarate. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of carnitine orotate.

科学的研究の応用

心臓代謝リスクの軽減

カルニチンオロテートは、肥満、代謝症候群、脂質異常症、脂肪肝などの代謝リスク因子を持つ個人の死亡率の低下に関連付けられています . ある研究では、カルニチンオロテートを長期間使用することで、特に2型糖尿病患者において有意なリスク軽減が認められ、心臓代謝リスクの管理における潜在的な可能性が示唆されました .

非アルコール性脂肪性肝疾患(NAFLD)の管理

2型糖尿病患者では、カルニチンオロテートはNAFLDの改善に有望な結果を示しています。 ランダム化比較試験では、カルニチンオロテートによる治療により、血清アラニンアミノトランスフェラーゼ(ALT)レベルの正常化率が高くなり、コンピュータ断層撮影(CT)で評価した肝臓脂肪症が改善したことが判明し、NAFLDにおける治療の可能性が示唆されました .

認知機能と認知症

カルニチンオロテートは、認知機能と認知症への影響について評価されてきました。 臨床試験では、カルニチンオロテートの誘導体であるアセチルL-カルニチンの軽度から中等度の認知症または認知機能低下のある参加者に対する有効性が評価されており、認知機能の健康におけるその応用が示唆されています .

スポーツ栄養と身体的パフォーマンス

カルニチンオロテートのような形態を含むL-カルニチンのサプリメントは、身体的パフォーマンスに影響を与える可能性があるため、アスリートの間で人気があります。 研究では、長期間のサプリメント摂取により筋肉の総カルニチン含有量が増加し、運動代謝に影響を与え、パフォーマンスが向上する可能性があることが示されています .

肝保護効果

カルニチンオロテートは肝保護効果があり、肝臓病の治療や予防に役立ちます。 研究では、慢性肝臓病患者において、ALTの正常化に有意な影響を与えることが示されており、肝臓の健康を守る役割が強調されています.

インスリン抵抗性と2型糖尿病の管理

カルニチンオロテートのサプリメントは、脂質代謝における役割と抗酸化作用により、2型糖尿病(T2D)の臨床経過を管理する効果的なツールとなる可能性があります。 それは長鎖脂肪酸のβ酸化に関与しており、T2Dの管理における重要な要素であるインスリン抵抗性の軽減に役立つ可能性があります .

作用機序

Target of Action

Carnitine orotate, also known as L-Carnitine Orotate, primarily targets the mitochondria in cells . It plays a crucial role in the transport of long-chain fatty acids across the mitochondrial membrane, a critical step for beta-oxidation and energy production .

Biochemical Pathways

The primary biochemical pathway affected by carnitine orotate is the beta-oxidation of fatty acids . This process is crucial for energy production in the form of adenosine triphosphate (ATP). Carnitine orotate also impacts the synthesis of UMP, which is involved in various metabolic processes. Furthermore, carnitine orotate complex ameliorates insulin resistance and hepatic steatosis through the carnitine acetyltransferase pathway .

Pharmacokinetics

Carnitine orotate is absorbed partly via carrier-mediated transport and partly by passive diffusion . After oral doses, the absolute bioavailability is 5-18%, indicating that pharmacological or supplemental doses of L-carnitine are absorbed less efficiently than the relatively smaller amounts present within a normal diet . Carnitine orotate is eliminated from the body mainly via urinary excretion .

Result of Action

Treatment with carnitine orotate complex has been shown to improve serum alanine aminotransferase (ALT) levels and may improve hepatic steatosis as assessed by CT in patients with diabetes and nonalcoholic fatty liver disease (NAFLD) . It has also been associated with improved mortality rates .

Action Environment

The action of carnitine orotate can be influenced by various environmental factors such as diet. For instance, a high-fat diet can induce steatosis and insulin resistance, conditions that can be attenuated by the administration of carnitine orotate

Safety and Hazards

Prolonged Carnitine Orotate supplementation in specific conditions may affect physical performance. On the other hand, Carnitine Orotate supplementation elevates fasting plasma trimethylamine-N-oxide (TMAO), a compound supposed to be pro-atherogenic .

生化学分析

Biochemical Properties

Carnitine Orotate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary interaction of Carnitine Orotate is with the enzyme Carnitine Acetyltransferase (CrAT). CrAT is involved in the β-oxidation of long-chain fatty acids . Carnitine Orotate complex ameliorates insulin resistance and hepatic steatosis through the Carnitine Acetyltransferase pathway .

Cellular Effects

Carnitine Orotate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Carnitine Orotate complex improves insulin resistance and hepatic steatosis in patients with type 2 diabetes mellitus with non-alcoholic fatty liver disease . It also improves serum ALT and may improve hepatic steatosis as assessed by CT in patients with diabetes and NAFLD .

Molecular Mechanism

The molecular mechanism of Carnitine Orotate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Carnitine Orotate complex ameliorates insulin resistance through a Carnitine Acetyltransferase (CrAT)-mediated pathway . CrAT in mice led to an accumulation of acetyl-coenzyme A (CoA) within the mitochondria and allosteric inhibition of pyruvate dehydrogenase (PDH), which subsequently impaired glucose utilization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Carnitine Orotate change over time. It has been observed that treatment with Carnitine Orotate complex improves serum ALT and may improve hepatic steatosis as assessed by CT in patients with diabetes and NAFLD .

Dosage Effects in Animal Models

The effects of Carnitine Orotate vary with different dosages in animal models. Specific dosage effects observed in these studies include threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Carnitine Orotate is involved in several metabolic pathways. It interacts with enzymes and cofactors, and it can also affect metabolic flux or metabolite levels . Carnitine Orotate complex ameliorates insulin resistance and hepatic steatosis through the Carnitine Acetyltransferase pathway .

Transport and Distribution

Carnitine Orotate is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it can also affect its localization or accumulation . The distribution and homeostasis of carnitine within the body are controlled by organic cationic transporters (OCTN) .

Subcellular Localization

The subcellular localization of Carnitine Orotate and its effects on activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . The three known classes of carnitine acyltransferases differ in their acyl group specificity, subcellular localization, tissue distribution, and physiological function .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Carnitine orotate involves the condensation of carnitine and orotic acid.", "Starting Materials": [ "Carnitine", "Orotic acid", "Dicyclohexylcarbodiimide (DCC)", "N,N-Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Diethyl ether" ], "Reaction": [ "1. Dissolve carnitine and orotic acid in DMF.", "2. Add DCC and DIPEA to the reaction mixture to activate the carboxylic acid group of orotic acid.", "3. Allow the reaction to proceed for several hours at room temperature.", "4. Filter the resulting precipitate and wash with diethyl ether to remove any unreacted starting materials.", "5. Recrystallize the product from a suitable solvent to obtain pure Carnitine orotate." ] }

160468-17-7

分子式

C12H17N3O6

分子量

299.28 g/mol

IUPAC名

(3R)-3-(2,4-dioxo-1H-pyrimidine-6-carbonyl)oxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C12H17N3O6/c1-15(2,3)6-7(4-10(17)18)21-11(19)8-5-9(16)14-12(20)13-8/h5,7H,4,6H2,1-3H3,(H2-,13,14,16,17,18,20)/t7-/m1/s1

InChIキー

VOTPLFCPIRIALF-SSDOTTSWSA-N

異性体SMILES

C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)C1=CC(=O)NC(=O)N1

SMILES

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)C1=CC(=O)NC(=O)N1

正規SMILES

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)C1=CC(=O)NC(=O)N1

160468-17-7

同義語

(2R)-3-Carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic Acid Salt;  (2R)-3-Carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic Acid Ion;  (R)-3-Carbo

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carnitine orotate
Reactant of Route 2
Reactant of Route 2
Carnitine orotate
Reactant of Route 3
Reactant of Route 3
Carnitine orotate
Reactant of Route 4
Reactant of Route 4
Carnitine orotate
Reactant of Route 5
Carnitine orotate
Reactant of Route 6
Reactant of Route 6
Carnitine orotate
Customer
Q & A

Q1: What is the mechanism of action of carnitine orotate in improving insulin resistance and hepatic steatosis?

A1: Carnitine orotate complex (Godex) appears to improve insulin resistance and hepatic steatosis by enhancing fatty acid oxidation and improving glucose utilization in the liver. Studies suggest that it achieves this by preserving mitochondrial function, restoring oxidative phosphorylation enzyme activities, and increasing carnitine acetyltransferase (CrAT) content and pyruvate dehydrogenase activity. [] Furthermore, research indicates that CrAT plays a key role in the compound's metabolic benefits, as CrAT knockdown partially reversed the positive effects of carnitine orotate in both in vivo and in vitro settings. []

Q2: Are there different polymorphic forms of L-carnitine orotate and how do they differ?

A3: Yes, L-carnitine orotate exists in different polymorphic forms, notably Form-I and Form-II. [] These polymorphs differ in their thermodynamic stability, with Form-II being the more stable form. [] Research has shown that Form-I can transform into Form-II in a solution-mediated process, particularly under conditions of increased temperature and supersaturation. []

Q3: What is the potential of carnitine orotate complex in treating non-alcoholic fatty liver disease (NAFLD)?

A4: Clinical trials have demonstrated the potential of carnitine orotate complex in improving NAFLD outcomes in patients with type 2 diabetes. [] Specifically, a 12-week randomized controlled trial showed that carnitine orotate complex significantly improved serum ALT levels and potentially improved hepatic steatosis as assessed by CT scan compared to placebo. []

Q4: What are the long-term effects of carnitine orotate complex use?

A5: A nationwide cohort study indicated that prolonged use of carnitine orotate complex (≥180 days) was associated with improved mortality rates compared to shorter durations of use. [] These risk reductions were particularly noticeable in individuals with metabolic risk factors such as obesity, metabolic syndrome, dyslipidemia, and fatty liver. []

Q5: Has carnitine orotate complex shown protective effects against liver injury?

A6: Yes, studies have shown that carnitine orotate complex exhibits protective effects against various forms of liver injury. One study demonstrated its protective action against acute chemical liver injuries induced by CCl4, likely due to its antioxidant properties and ability to reduce lipid peroxidation. [] Additionally, carnitine-orotate complex has been shown to be effective in treating gastric ulcers in rats, possibly through its antioxidant and anti-inflammatory properties, and its ability to promote epidermal growth factor (EGF) expression. []

Q6: Is there evidence that combining carnitine orotate with other compounds enhances its therapeutic benefits?

A7: Research suggests that combining carnitine-orotate with other compounds may lead to synergistic therapeutic effects. For instance, a study highlighted the potential of a combination therapy comprising carnitine-orotate, biphenyl dimethyl dicarboxylate, and other minor supplementary compounds in normalizing ALT levels in patients with chronic liver disease. [] Additionally, a patent describes an invention for a pharmaceutical composition comprising carnitine orotate and biphenyl dimethyl dicarboxylate for the treatment and prevention of liver disease, claiming a synergistic effect compared to each component used alone. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。